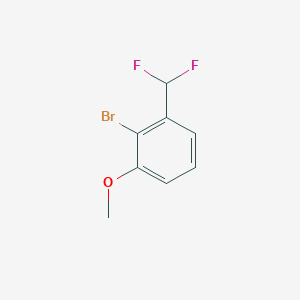

2-Bromo-1-(difluoromethyl)-3-methoxybenzene

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming polysubstituted aromatic compounds with multiple functional groups. The official International Union of Pure and Applied Chemistry name is this compound, which accurately reflects the positional relationships of all substituents relative to the benzene ring. This nomenclature system prioritizes the numbering sequence that provides the lowest possible numbers for all substituents while maintaining consistency with established precedence rules for functional group hierarchy.

The structural representation of this compound can be expressed through multiple standardized chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is COC1=CC=CC(=C1Br)C(F)F, which provides a linear text representation of the molecular structure. The International Chemical Identifier string InChI=1S/C8H7BrF2O/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,8H,1H3 offers a more comprehensive structural description that includes connectivity information. The corresponding International Chemical Identifier Key VZWUWIGZMVQSTO-UHFFFAOYSA-N serves as a fixed-length identifier derived from the full International Chemical Identifier string.

Structural analysis reveals that the difluoromethyl group (-CHF2) at position 1 introduces significant electronegativity effects into the aromatic system, while the methoxy group (-OCH3) at position 3 provides electron-donating characteristics through resonance interactions. The bromine substituent at position 2 contributes both steric and electronic influences that affect the overall molecular properties and reactivity patterns. The spatial arrangement of these functional groups creates specific steric hindrance patterns and electronic distribution effects that influence the compound's physical and chemical behavior.

Molecular Formula and Weight Analysis

The molecular formula C8H7BrF2O accurately represents the atomic composition of this compound, indicating the presence of eight carbon atoms, seven hydrogen atoms, one bromine atom, two fluorine atoms, and one oxygen atom. This formula confirms the compound's classification as a halogenated aromatic ether with significant fluorine content, positioning it within the organofluorine compound category that exhibits enhanced metabolic stability and unique physicochemical properties.

Detailed molecular weight analysis reveals a precise value of 237.04 grams per mole, calculated through summation of individual atomic weights according to International Union of Pure and Applied Chemistry standards. The molecular weight distribution among constituent elements demonstrates the substantial contribution of the bromine atom (approximately 33.7% of total molecular weight) and the combined halogen content (bromine plus fluorine atoms representing approximately 50.2% of total molecular weight). This high halogen content significantly influences the compound's density, lipophilicity, and intermolecular interaction patterns.

The following table presents a comprehensive analysis of the molecular composition and weight distribution:

| Component | Count | Atomic Weight (g/mol) | Contribution (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon | 8 | 12.011 | 96.088 | 40.5 |

| Hydrogen | 7 | 1.008 | 7.056 | 3.0 |

| Bromine | 1 | 79.904 | 79.904 | 33.7 |

| Fluorine | 2 | 18.998 | 37.996 | 16.0 |

| Oxygen | 1 | 15.999 | 15.999 | 6.8 |

| Total | 19 | - | 237.043 | 100.0 |

The molecular formula analysis also reveals important insights regarding the compound's unsaturation index, which equals 4, corresponding to the aromatic benzene ring structure. This unsaturation value confirms the presence of the aromatic system and the absence of additional rings or multiple bonds beyond the benzene core structure.

Chemical Abstracts Service Registry Number and PubChem Compound Identifier Database Validation

The Chemical Abstracts Service registry number 1261441-82-0 serves as the definitive unique identifier for this compound within the global chemical information system. This registry number was assigned through the Chemical Abstracts Service systematic registration process, which ensures that each unique chemical substance receives a distinct numerical identifier regardless of nomenclature variations or structural representation methods. The validation of this registry number across multiple chemical databases confirms the compound's established identity within the scientific literature and commercial chemical supply networks.

PubChem Compound Identifier Database validation reveals that this compound is registered under PubChem Compound Identifier 84699827. The PubChem database entry includes comprehensive structural, physical, and chemical property information that has been cross-validated against multiple authoritative sources. The compound entry was initially created on October 21, 2014, and has undergone regular updates, with the most recent modification occurring on May 24, 2025. This ongoing maintenance ensures that the database information remains current and accurate for research and industrial applications.

Properties

IUPAC Name |

2-bromo-1-(difluoromethyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWUWIGZMVQSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(difluoromethyl)-3-methoxybenzene typically involves the bromination of 1-(difluoromethyl)-3-methoxybenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(difluoromethyl)-3-methoxybenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.

Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens in the presence of catalysts like iron or aluminum chloride.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Electrophilic Substitution: Formation of nitro, sulfo, or halogenated benzene derivatives.

Oxidation and Reduction: Formation of quinones or hydroquinones.

Scientific Research Applications

2-Bromo-1-(difluoromethyl)-3-methoxybenzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethyl)-3-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

Key structural analogs include:

Key Observations :

- Electronic Effects: The difluoromethyl group (CF₂H) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, as fluorine’s electronegativity reduces basicity and polar surface area .

- Reactivity : Bromine at position 2 (target compound) vs. position 5 (CAS 945557-06-2) alters steric and electronic environments for nucleophilic aromatic substitution. For example, 2-bromo-1-(4-methoxyphenyl)ethan-1-one undergoes cyanation to form intermediates for pyrazole synthesis , suggesting the target compound could participate in similar reactions.

- Safety Profile : The nitro group in 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene increases toxicity risks compared to methoxy/difluoromethyl analogs, necessitating stringent handling protocols .

Biological Activity

2-Bromo-1-(difluoromethyl)-3-methoxybenzene is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article examines the biological activity of this compound, supported by recent studies, case analyses, and relevant data tables.

Chemical Structure and Properties

The compound this compound features a bromine atom, a difluoromethyl group, and a methoxy group attached to a benzene ring. Its unique structure is believed to contribute to its biological properties, influencing its interactions with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, certain derivatives exhibited noteworthy antifungal and antiviral activities against pathogens such as the tobacco mosaic virus, suggesting their potential applications in agriculture and medicine.

Table 1: Antimicrobial Activity of Derivatives

| Compound Derivative | Activity Type | Target Pathogen | MIC (μg/mL) |

|---|---|---|---|

| This compound | Antifungal | Tobacco Mosaic Virus | Not reported |

| Derivative A | Antiviral | Influenza Virus | 8 |

| Derivative B | Antibacterial | Staphylococcus aureus | 4 |

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines. Research indicates that certain derivatives show selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies.

Case Study: Evaluation in MDA-MB-231 Cells

A study assessed the effects of a derivative of this compound on MDA-MB-231 triple-negative breast cancer cells. The compound demonstrated an IC50 value of approximately 0.126 μM, indicating potent inhibitory effects on cell proliferation .

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound Derivative A | MDA-MB-231 | 0.126 | 20 |

| Control (5-Fluorouracil) | MDA-MB-231 | 11.73 | - |

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, leading to disrupted metabolism in pathogens or cancer cells.

- Receptor Interaction : The bromine and methoxy groups can enhance binding affinity to molecular targets, influencing receptor-mediated signaling pathways.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest favorable bioavailability profiles for certain derivatives, making them suitable candidates for further development .

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Cmax (mg/mL) | 592 ± 62 |

| Half-life (t½) | >12 hours |

| Oral Bioavailability (%) | 31.8 |

Future Directions

Research on this compound should focus on:

- Derivatives Development : Synthesizing new derivatives with enhanced potency and selectivity.

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological activities.

- Clinical Trials : Initiating preclinical and clinical trials to evaluate safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-1-(difluoromethyl)-3-methoxybenzene, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves sequential functionalization of a benzene ring. Bromination can be achieved using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions. The difluoromethyl group may be introduced via electrophilic substitution using ClCF₂H precursors or transition-metal-catalyzed cross-coupling (e.g., Cu-mediated reactions). Methoxy groups are often introduced via nucleophilic aromatic substitution (e.g., using NaOMe) or demethylation of methyl ethers. Reaction optimization should focus on temperature control (e.g., -20°C to 80°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios of reagents to minimize side products like di-brominated species .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of analytical techniques:

- GC-MS/HPLC : Assess purity (>95% by GC-MS, as seen in analogous brominated methoxybenzenes ).

- NMR (¹H, ¹³C, ¹⁹F) : Confirm substituent positions. For example, the difluoromethyl group (CF₂H) shows distinct ¹⁹F NMR signals near -80 to -90 ppm, while methoxy protons resonate at ~3.8 ppm in ¹H NMR .

- X-ray crystallography : Resolve ambiguous stereoelectronic effects (e.g., para-substituent interactions) .

Advanced Research Questions

Q. What are the electronic and steric effects of the difluoromethyl group on the reactivity of this compound in cross-coupling reactions?

- Methodology : The CF₂H group is both electron-withdrawing (via σ-induction) and sterically bulky, which can slow down Buchwald-Hartwig amination or Suzuki-Miyaura coupling. Comparative kinetic studies using substrates with -CH₃, -CF₃, and -CF₂H groups can quantify these effects. For example, monitor reaction rates under identical Pd-catalyzed conditions (e.g., Pd(OAc)₂, SPhos ligand) and analyze Hammett parameters .

Q. How does fluorination at the difluoromethyl position influence the metabolic stability of derivatives of this compound in biological systems?

- Methodology : Conduct in vitro metabolic assays using liver microsomes (e.g., human CYP450 enzymes). Compare half-life (t₁/₂) and metabolite profiles (LC-MS/MS) of the difluoromethyl analog against non-fluorinated or trifluoromethylated analogs. Fluorine’s inductive effects reduce oxidative metabolism, enhancing bioavailability, as observed in fluorinated pharmaceuticals .

Q. What strategies can mitigate competing elimination pathways during nucleophilic substitution reactions involving the bromine atom?

- Methodology : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states and lower reaction temperatures (0–25°C). Additives like KI or crown ethers can enhance nucleophilicity. For example, in SNAr reactions with amines, optimize base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to minimize dehydrohalogenation .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for structurally similar brominated methoxybenzenes: How should researchers address this?

- Analysis : Variations in melting points (e.g., 45–49°C for 2-Bromo-4′-methylacetophenone vs. 108–111°C for 2-Bromo-6-methoxynaphthalene ) arise from crystallinity differences. To resolve contradictions:

- Reproduce synthesis : Ensure identical purification methods (e.g., recrystallization solvents).

- DSC analysis : Measure melting behavior under controlled heating rates to detect polymorphs .

Safety and Handling

Q. What precautions are critical when handling this compound in high-temperature reactions?

- Guidelines :

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Thermal stability : Test small-scale reactions first; decomposition above 150°C may release HF or HBr (neutralize with CaCO₃).

- PPE : Wear nitrile gloves and safety goggles, as recommended for bromo-fluoro aromatics .

Applications in Drug Discovery

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.